2-(1H-1,3-benzodiazol-2-yl)-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile
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Overview
Description
2-(1H-1,3-benzodiazol-2-yl)-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile is a complex organic compound that features a benzodiazole ring fused with a trifluoromethyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,3-benzodiazol-2-yl)-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile typically involves multi-step organic reactions. One common method starts with the preparation of the benzodiazole ring, followed by the introduction of the trifluoromethyl group through electrophilic aromatic substitution. The final step involves the formation of the prop-2-enenitrile moiety via a condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,3-benzodiazol-2-yl)-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
2-(1H-1,3-benzodiazol-2-yl)-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(1H-1,3-benzodiazol-2-yl)-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-1,3-benzodiazol-2-yl)-3-{[4-(trifluoromethyl)phenyl]amino}prop-2-enenitrile
- 2-(1H-1,3-benzodiazol-2-yl)-3-{[3-(difluoromethyl)phenyl]amino}prop-2-enenitrile
Uniqueness
Compared to similar compounds, 2-(1H-1,3-benzodiazol-2-yl)-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile is unique due to the specific positioning of the trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity. This unique structure may confer distinct properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(1H-benzimidazol-2-yl)-3-[3-(trifluoromethyl)anilino]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N4/c18-17(19,20)12-4-3-5-13(8-12)22-10-11(9-21)16-23-14-6-1-2-7-15(14)24-16/h1-8,10,22H,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUAQIBPYCFKAOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(=CNC3=CC=CC(=C3)C(F)(F)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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